molecular formula C17H14FN3O B3747679 N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide

N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B3747679
M. Wt: 295.31 g/mol
InChI Key: VEULKRYMXABOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide typically involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 3-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide can be compared with other similar compounds such as:

  • N-(1-benzyl-1H-pyrazol-3-yl)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
  • 1-(1-Benzyl-1H-pyrazol-3-yl)methanamine

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the fluorine atom in this compound imparts unique properties, making it distinct from its analogs .

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-15-8-4-7-14(11-15)17(22)19-16-9-10-21(20-16)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEULKRYMXABOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-1H-pyrazol-3-yl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.